REACTION_CXSMILES
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[CH3:1][C:2]([NH2:5])([CH3:4])[CH3:3].Cl[CH2:7][C:8]1[O:9][C:10]([CH3:13])=[N:11][N:12]=1>CN(C=O)C>[CH3:1][C:2]([NH:5][CH2:7][C:8]1[O:9][C:10]([CH3:13])=[N:11][N:12]=1)([CH3:4])[CH3:3]
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Name
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|
Quantity
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202 μL
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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|
Quantity
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50 mg
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Type
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reactant
|
Smiles
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ClCC=1OC(=NN1)C
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Name
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|
Quantity
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200 μL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at ambient temperature for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture was poured onto ice-water (20 mL)
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2 (2×30 mL)
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Type
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WASH
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Details
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The combined extracts were washed with ice-water (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
to give a yellow oil
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Type
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CUSTOM
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Details
|
The crude product was purified by preparative TLC (silica gel 1 mm, EtOAc/diethyl amine 95:5, elution with DCM/EtOAc 1:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NCC=1OC(=NN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |